molecular formula C8H11BrClN B2782452 N-(3-bromophenyl)-N-ethylamine hydrochloride CAS No. 1170521-43-3

N-(3-bromophenyl)-N-ethylamine hydrochloride

Cat. No. B2782452
CAS RN: 1170521-43-3
M. Wt: 236.54
InChI Key: ZTXSBUSWNSFQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “N-(3-bromophenyl)-N-ethylamine hydrochloride” belong to a class of organic compounds known as aniline and substituted anilines . They are characterized by a phenyl group attached to an amino group, which in this case is further substituted with an ethyl group .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(3-bromophenyl)-N-ethylamine hydrochloride” are not available, similar compounds are often involved in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer Activity

The compound can be used in the synthesis of anticancer agents. For instance, it has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity against a few cancer cell lines .

Fluorination Reactions

3-Bromo-N,N-dimethylaniline, a related compound, is involved in fluorination reactions using metal fluoride in the presence of a specific Pd precatalyst. This process is used to prepare 3-fluoro-N,N-dimethylaniline .

Synthesis of Anilines

The compound can be used in the synthesis of anilines, which are important intermediates in the manufacture of dyes, drugs, and other industrial chemicals .

Preparation of Substituted Polyanilines

Substituted polyanilines have a wide range of applications in fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .

Use in Conducting Polymers

Polyaniline, a type of conducting polymer, can be synthesized from aniline derivatives. These polymers have applications in a variety of fields, including electronics and materials science .

Hazard and Safety Studies

While not a direct application, understanding the safety and hazards of the compound is crucial. For instance, 3-Bromo-N,N-dimethylaniline has been studied for its acute toxicity, carcinogenicity, and eye irritation potential .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future directions in the study of such compounds could involve exploring their potential uses in various fields such as medicine, materials science, and catalysis .

properties

IUPAC Name

3-bromo-N-ethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXSBUSWNSFQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.